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molecular formula C8H10O2 B7767187 2-Methoxy-6-methylphenol CAS No. 86729-25-1

2-Methoxy-6-methylphenol

Cat. No. B7767187
M. Wt: 138.16 g/mol
InChI Key: WBHAUHHMPXBZCQ-UHFFFAOYSA-N
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Patent
US08148410B2

Procedure details

The title compound is prepared from commercially available 2-hydroxy-3-methoxy-toluene in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile); LC-MS: tR=0.84 min. 1H NMR (CDCl3): δ 2.27 (s, 3H), 3.93 (s, 3H), 6.24 (s, 1H), 6.97 (d, J=1.3 Hz, 1H), 7.12 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:10].C(C1C=C(C=C(C)C=1O)[C:16]#[N:17])C>>[OH:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([C:16]#[N:17])=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=C(C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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